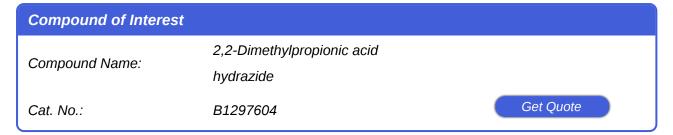


# An In-depth Technical Guide to Pivalic Acid Hydrazide: Structure and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Pivalic acid hydrazide, a key organic intermediate, possesses a unique structural arrangement dominated by the sterically demanding tert-butyl group. This guide provides a comprehensive overview of its molecular structure, including spectroscopic and physical properties, and delves into its reactivity, with a particular focus on its utility in the synthesis of heterocyclic compounds. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a discussion of its applications in medicinal chemistry and materials science.

## Structure and Properties of Pivalic Acid Hydrazide

Pivalic acid hydrazide, also known as 2,2-dimethylpropanoic hydrazide, is a white solid at room temperature.[1] Its molecular structure is characterized by a bulky tert-butyl group attached to the carbonyl carbon of the hydrazide moiety. This steric hindrance significantly influences its physical properties and chemical reactivity.

#### **Molecular Structure**

The fundamental structural details of pivalic acid hydrazide are summarized below.



Identifier	Value	Reference
IUPAC Name	2,2-Dimethylpropanoic hydrazide	
CAS Number	42826-42-6	[2][3]
Molecular Formula	C5H12N2O	[2]
Molecular Weight	116.16 g/mol	[2]
SMILES String	CC(C)(C)C(=O)NN	[2]
InChI Key	OARJXUPBZNUYBG- UHFFFAOYSA-N	[2]

While a definitive crystal structure with precise bond lengths and angles for pivalic acid hydrazide is not readily available in the surveyed literature, data from related hydrazide structures can provide valuable insights into its molecular geometry.

#### **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of pivalic acid hydrazide.

Table 1: Spectroscopic Data for Pivalic Acid Hydrazide



Spectrum Type	Key Peaks and Assignments	Reference
¹H NMR (CDCl₃, 400 MHz)	δ 1.19 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ), 4.40- 4.85 (br, 3H, -NHNH <sub>2</sub> )	[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 75 MHz)	δ 27.4 (-C(CH <sub>3</sub> ) <sub>3</sub> ), 38.1 (- C(CH <sub>3</sub> ) <sub>3</sub> ), 179.3 (C=O)	[1]
FT-IR (NaCl)	3471, 3327 cm <sup>-1</sup> (N-H stretching), 2968 cm <sup>-1</sup> (C-H stretching), 1660 cm <sup>-1</sup> (C=O stretching)	[1]
Mass Spectrum (m/z)	117 ([M+1]+)	[1]

## **Physical and Chemical Properties**

Table 2: Physical and Chemical Properties of Pivalic Acid Hydrazide

Property	Value	Reference
Physical State	Solid	[2]
Melting Point	67.1-69.2 °C	[1]
Elemental Analysis	Calculated: C, 51.70%; H, 10.41%; N, 24.12%. Found: C, 51.62%; H, 10.78%; N, 24.22%	[1]

# Reactivity of Pivalic Acid Hydrazide

The reactivity of pivalic acid hydrazide is centered around the nucleophilic character of the terminal amino group (-NH<sub>2</sub>) and the potential for condensation reactions involving the hydrazide functionality. The steric bulk of the tert-butyl group can influence reaction rates and, in some cases, the regioselectivity of reactions.

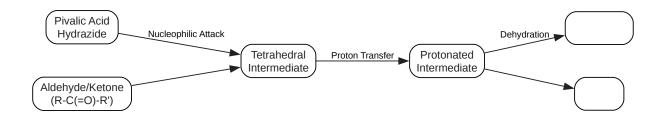
## **Acylation**



The terminal amino group of pivalic acid hydrazide can be readily acylated by reaction with acylating agents such as acid chlorides or anhydrides. This reaction is a common method for the synthesis of N,N'-diacylhydrazines.

#### **Condensation Reactions with Carbonyl Compounds**

Pivalic acid hydrazide undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental in various synthetic transformations and is often the first step in the synthesis of certain heterocyclic compounds. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration.



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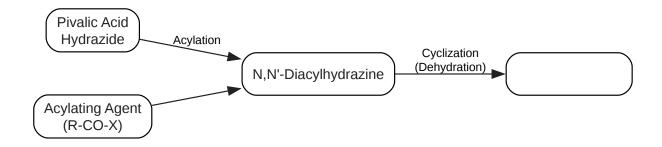
Caption: General workflow for hydrazone formation from pivalic acid hydrazide.

#### **Synthesis of Heterocycles**

Pivalic acid hydrazide is a valuable building block for the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles.

The cyclization of N,N'-diacylhydrazines, derived from the acylation of pivalic acid hydrazide, is a common route to 2,5-disubstituted 1,3,4-oxadiazoles. Dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid are typically employed to facilitate the cyclization.[4] Yields for such reactions can range from moderate to excellent, depending on the specific substrates and reaction conditions.[5]





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